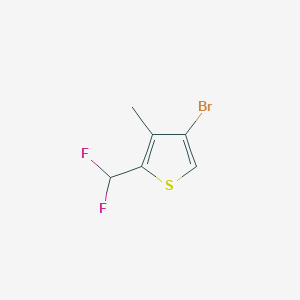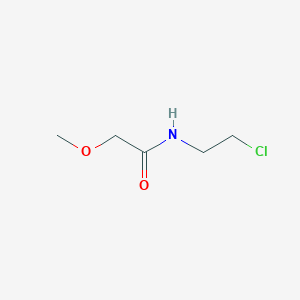
Acetamide, N-(2-chloroethyl)-2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(2-chloroethyl)-2-methoxy-: is an organic compound characterized by the presence of an acetamide group, a 2-chloroethyl group, and a 2-methoxy group. This compound is known for its applications in various chemical processes and research fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-chloroethyl)-2-methoxy- typically involves the reaction of 2-chloroethylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-(2-chloroethyl)-2-methoxy- may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: Acetamide, N-(2-chloroethyl)-2-methoxy- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products under specific conditions.
Reduction Reactions: Reduction of Acetamide, N-(2-chloroethyl)-2-methoxy- can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of hydroxylated or aminated derivatives.
Oxidation: Formation of oxides or other oxidized products.
Reduction: Formation of amines or other reduced compounds.
科学的研究の応用
Chemistry: Acetamide, N-(2-chloroethyl)-2-methoxy- is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: In industrial applications, Acetamide, N-(2-chloroethyl)-2-methoxy- is utilized in the production of specialty chemicals and as a reagent in various chemical processes.
作用機序
The mechanism of action of Acetamide, N-(2-chloroethyl)-2-methoxy- involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biological molecules such as DNA, proteins, and enzymes. This interaction can result in the inhibition of cellular processes and the induction of cytotoxic effects.
類似化合物との比較
Acetamide, N-(2-chloroethyl)-: This compound lacks the methoxy group present in Acetamide, N-(2-chloroethyl)-2-methoxy-.
Acetamide, N-(2-bromoethyl)-2-methoxy-: Similar structure but with a bromine atom instead of chlorine.
Acetamide, N-(2-chloroethyl)-2-ethoxy-: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: Acetamide, N-(2-chloroethyl)-2-methoxy- is unique due to the presence of both the 2-chloroethyl and 2-methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for specific interactions and applications that are not achievable with other similar compounds.
特性
IUPAC Name |
N-(2-chloroethyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-9-4-5(8)7-3-2-6/h2-4H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULCEVLXHJNDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide](/img/structure/B2511679.png)
![2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2511681.png)
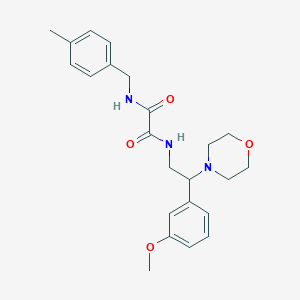
![2-(3-methylphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2511686.png)
![2-[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2511687.png)
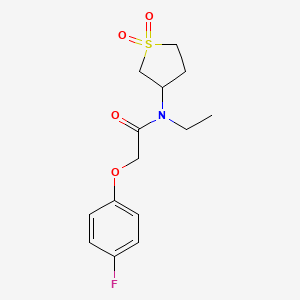
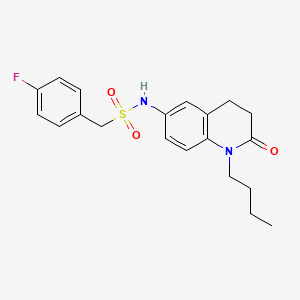
![5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid](/img/structure/B2511692.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B2511693.png)
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide](/img/structure/B2511695.png)
![2-({1-[(Pyridin-2-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2511697.png)
![1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511699.png)

